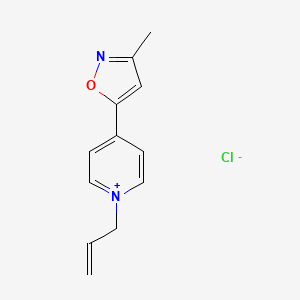
1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the allyl group.
Applications De Recherche Scientifique
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.
Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.
Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
20242-34-6 |
|---|---|
Formule moléculaire |
C12H13ClN2O |
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1 |
Clé InChI |
SNMAMLQEKVNFHE-UHFFFAOYSA-M |
SMILES canonique |
CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
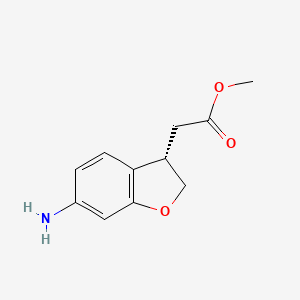
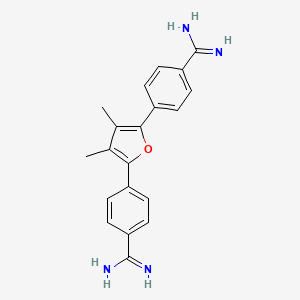
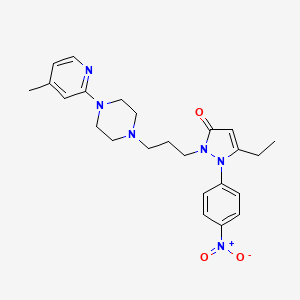

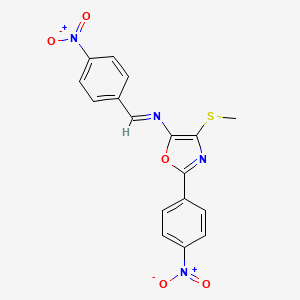
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
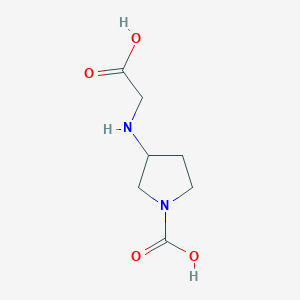
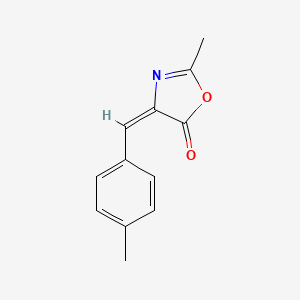
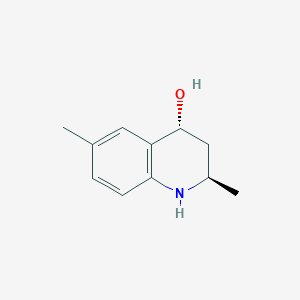

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
